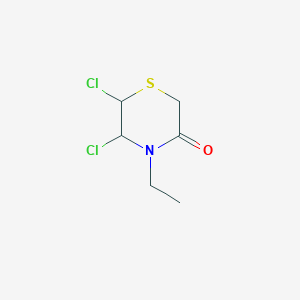

5,6-Dichloro-4-ethylthiomorpholin-3-one

Description

Structure

3D Structure

Properties

CAS No. |

87904-93-6 |

|---|---|

Molecular Formula |

C6H9Cl2NOS |

Molecular Weight |

214.11 g/mol |

IUPAC Name |

5,6-dichloro-4-ethylthiomorpholin-3-one |

InChI |

InChI=1S/C6H9Cl2NOS/c1-2-9-4(10)3-11-6(8)5(9)7/h5-6H,2-3H2,1H3 |

InChI Key |

GBZVLXYHMBJCPC-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(C(SCC1=O)Cl)Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 5,6 Dichloro 4 Ethylthiomorpholin 3 One Analogs

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional (1D) NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, are instrumental in providing a preliminary structural map of the molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 5,6-Dichloro-4-ethylthiomorpholin-3-one is expected to exhibit distinct signals corresponding to the protons of the ethyl group and the thiomorpholine (B91149) ring. The chemical shifts are influenced by the electronegativity of adjacent atoms such as chlorine, nitrogen, sulfur, and oxygen. Protons on carbons bonded to electronegative atoms will be deshielded and appear at a lower field (higher ppm value). libretexts.orglibretexts.org

The ethyl group protons would likely present as a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, a characteristic pattern due to spin-spin coupling. The protons on the thiomorpholine ring would show more complex splitting patterns due to their diastereotopic nature and coupling with each other. The protons at positions C5 and C6, being attached to carbons bearing chlorine atoms, are expected to be significantly downfield.

Carbon-13 (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display a signal for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms. pressbooks.pub The carbonyl carbon (C3) of the lactam is anticipated to resonate at a significantly downfield chemical shift, typically in the range of 170-185 ppm. libretexts.orgcompoundchem.com Carbons bonded to chlorine (C5 and C6) would also be shifted downfield. The carbons of the ethylthio group and the remaining ring carbon would appear at intermediate and upfield regions, respectively. libretexts.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Data

Below is a table of predicted NMR data for this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹H Multiplicity |

| C2-H₂ | ~3.8 - 4.2 | ~45 - 55 | m |

| C3 | - | ~170 - 175 | - |

| C5-H | ~4.5 - 4.9 | ~60 - 70 | dd |

| C6-H | ~4.7 - 5.1 | ~65 - 75 | d |

| S-CH₂ | ~2.8 - 3.2 | ~30 - 40 | q |

| CH₃ | ~1.2 - 1.5 | ~10 - 15 | t |

Note: Chemical shifts are hypothetical and relative to TMS. Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets.

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum would establish proton-proton coupling relationships. Cross-peaks would be expected between the methyl and methylene protons of the ethyl group, confirming their connectivity. It would also reveal the coupling network between the protons on the thiomorpholine ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. The HSQC spectrum would definitively link the proton signals of the ethyl group and the ring protons to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations from the C2 protons to the C3 carbonyl carbon and from the ethyl group protons to the nitrogen-bearing carbon would be anticipated.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. mcmaster.ca

HRESIMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. For this compound (C₆H₉Cl₂NO₂S), the expected exact mass of the molecular ion [M+H]⁺ can be calculated.

The fragmentation pattern in the mass spectrum would be influenced by the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), leading to characteristic isotopic patterns for chlorine-containing fragments. youtube.com Fragmentation of the molecular ion could occur through various pathways, such as the loss of the ethyl group, cleavage of the thiomorpholine ring, or loss of chlorine atoms. nih.gov The fragmentation of chlorinated heterocyclic compounds often involves complex rearrangements. fluorine1.ru

Interactive Data Table: Predicted HRESIMS Data

| Ion | Calculated m/z | Description |

| [M+H]⁺ | 245.9707 | Molecular ion peak |

| [M-C₂H₅]⁺ | 216.9442 | Loss of the ethyl group |

| [M-Cl]⁺ | 210.0018 | Loss of a chlorine atom |

| [M-C₂H₅S]⁺ | 184.0087 | Loss of the ethylthio group |

Note: m/z values are calculated for the most abundant isotopes.

Vibrational Spectroscopy for Characteristic Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. cdnsciencepub.com

For this compound, the most prominent absorption band in the IR spectrum would be due to the stretching vibration of the carbonyl group (C=O) of the lactam. This band is typically strong and appears in the region of 1650-1680 cm⁻¹. acs.org The presence of a lactam ring can be further characterized by specific vibrations. nih.govacs.org Other characteristic absorptions would include C-H stretching vibrations of the alkyl groups, C-N stretching, and C-S stretching vibrations. The C-Cl stretching vibrations would be expected in the fingerprint region of the spectrum.

Interactive Data Table: Predicted IR Absorption Frequencies

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| C=O (Lactam) | ~1670 | Strong |

| C-H (Alkyl) | ~2850-2960 | Medium-Strong |

| C-N | ~1200-1350 | Medium |

| C-S | ~600-800 | Weak-Medium |

| C-Cl | ~600-800 | Strong |

X-ray Crystallography for Solid-State Molecular Geometry and Conformational Analysis

A hypothetical X-ray crystallographic analysis of this compound would likely reveal that the thiomorpholine ring adopts a chair conformation, which is a low-energy conformation for six-membered rings. mdpi.com The substituents on the ring, including the chlorine atoms and the ethylthio group, would occupy specific axial or equatorial positions. The analysis would also provide accurate measurements of the C-Cl, C-S, C-N, and C=O bond lengths and the bond angles within the heterocyclic ring. This data is invaluable for understanding the steric and electronic effects of the substituents on the molecular geometry.

Interactive Data Table: Hypothetical Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.2 |

| c (Å) | ~9.8 |

| β (°) | ~105 |

| Z | 4 |

| Ring Conformation | Chair |

Note: These are hypothetical values for illustrative purposes.

Analysis of Diastereomeric and Enantiomeric Forms

The substitution pattern on the thiomorpholine ring is a critical determinant of its stereochemistry. The introduction of substituents can create one or more chiral centers, leading to the potential for enantiomeric and diastereomeric forms. The conformational flexibility of the six-membered thiomorpholine ring, which typically adopts a chair conformation, adds another layer of complexity to its stereochemical analysis.

In a series of N-aryl-substituted thiomorpholine-3,5-diones, the presence of bulky ortho-substituents on the N-aryl ring can lead to restricted rotation around the N-C(aryl) bond. researchgate.net This phenomenon, known as atropisomerism, results in stable, room-temperature diastereomers that can be detected and characterized using ¹H NMR spectroscopy. researchgate.net The dynamic stereochemistry of these compounds, including the interconversion of diastereomers, has been studied using variable-temperature ¹H NMR, with quantum chemical calculations providing a basis for the proposed mechanisms of interconversion. researchgate.net

For thiomorpholine derivatives with chiral centers on the ring itself, spectroscopic techniques are paramount for distinguishing between stereoisomers. In studies of complex morphan derivatives, which feature a related heterocyclic system, the relative stereochemistry of substituents has been determined by ¹H-NMR. mdpi.com The chemical shift of protons adjacent to chiral centers is highly sensitive to their spatial orientation (axial vs. equatorial), allowing for the assignment of stereochemistry. mdpi.com X-ray crystallography provides the definitive method for determining the absolute configuration of chiral molecules, confirming the assignments made by spectroscopic methods. mdpi.comnih.gov

Table 1: Spectroscopic and Crystallographic Methods for Stereoisomer Analysis

| Method | Application in Thiomorpholine Analogs | Key Findings |

|---|---|---|

| ¹H NMR Spectroscopy | Detection of diastereomers resulting from atropisomerism in N-aryl thiomorpholine-3,5-diones. researchgate.net | Distinct signals for protons in different stereoisomeric environments. |

| Variable-Temperature ¹H NMR | Study of the dynamic interconversion between diastereomers. researchgate.net | Provides information on the energy barriers and mechanisms of isomerization. |

| X-ray Crystallography | Unambiguous determination of the absolute configuration of chiral centers. researchgate.netmdpi.com | Provides precise three-dimensional structural data, confirming relative and absolute stereochemistry. nih.gov |

| Circular Dichroism (CD) | Analysis of chiral molecules and their conformational changes in solution. | Sensitive to the spatial arrangement of chromophores, offering insights into the three-dimensional structure of chiral derivatives. |

Elucidation of Intermolecular Interactions within Crystal Lattices

The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular interactions. In thiomorpholine derivatives, the presence of heteroatoms (S, N, O) and various functional groups allows for a range of non-covalent interactions that stabilize the crystal lattice. X-ray crystallography is the primary tool for visualizing these interactions, while computational methods like Hirshfeld surface analysis help to quantify their contributions. mdpi.comresearchgate.net

The nature of these interactions can be influenced by subtle changes in substitution. In a study of tavaborole (B1682936) derivatives, one of which included a thiomorpholine substituent, a hierarchical analysis of weak intermolecular interactions was performed. rsc.org This revealed the presence of C–H⋯π, C–H⋯S, and C–H⋯O interactions. rsc.org The interplay and relative strengths of these forces dictate the formation of larger supramolecular synthons and the final three-dimensional crystal structure. rsc.org

Halogen bonding is another significant interaction observed in thiomorpholine-containing co-crystals. Studies involving co-crystallization of thiomorpholine with halogenated benzoic acids have demonstrated the formation of I···S and I···N halogen bonds, which compete with and coexist alongside traditional hydrogen bonds. rsc.org The strength and geometry of these interactions play a crucial role in the resulting crystal architecture.

Table 2: Common Intermolecular Interactions in Thiomorpholine Analog Crystals

| Interaction Type | Description | Example Analog(s) |

|---|---|---|

| C–H···O Hydrogen Bonds | Weak hydrogen bonds between a carbon-bound hydrogen and an oxygen atom (e.g., from a carbonyl or nitro group). | 4-(4-Nitrophenyl)thiomorpholine. mdpi.com |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | 4-(4-Nitrophenyl)thiomorpholine. mdpi.com |

| C–H···S Interactions | Weak hydrogen bonds involving the sulfur atom of the thiomorpholine ring as the acceptor. | 5-fluoro-3-thiomorpholin-4-yl-2,1-benzoxaborol-1(3H)-ol. rsc.org |

| C–H···π Interactions | Interactions between a C-H bond and the π-electron system of an aromatic ring. | 5-fluoro-3-thiomorpholin-4-yl-2,1-benzoxaborol-1(3H)-ol. rsc.org |

| Halogen Bonding (e.g., I···S) | Noncovalent interaction between a halogen atom (Lewis acid) and a neutral or anionic Lewis base (e.g., sulfur). | Co-crystals of thiomorpholine and 4-iodotetrafluorobenzoic acid. rsc.org |

The analysis of these interactions is critical for understanding the physicochemical properties of the solid state and provides a foundation for crystal engineering, where specific crystal structures with desired properties can be rationally designed.

Computational and Theoretical Investigations of 5,6 Dichloro 4 Ethylthiomorpholin 3 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical behavior of molecules. These methods provide a microscopic view of electron distribution and energy levels, which are key determinants of reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations for 5,6-Dichloro-4-ethylthiomorpholin-3-one would typically be performed to optimize its molecular geometry and to calculate various electronic properties. For instance, DFT has been successfully applied to study the structure and properties of other thiomorpholine (B91149) derivatives, such as 4-(4-nitrophenyl)thiomorpholine. mdpi.com In such studies, different functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) are employed to achieve a balance between accuracy and computational cost. researchgate.netmdpi.com These calculations can provide valuable data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will interact with other chemical entities. youtube.comyoutube.com

The HOMO represents the region of the molecule most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO represents the region most likely to accept electrons, highlighting its electrophilic character. The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. sapub.org For this compound, the presence of electronegative chlorine atoms and the carbonyl group is expected to influence the energies and localizations of the HOMO and LUMO significantly.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound (Illustrative)

| Property | Expected Value/Characteristic | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Relatively low | Reduced nucleophilicity due to electron-withdrawing groups |

| LUMO Energy | Relatively low | Enhanced electrophilicity, susceptible to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Indicates a balance of kinetic stability and reactivity |

| HOMO Localization | Likely on the sulfur and nitrogen atoms | Sites for electrophilic attack |

| LUMO Localization | Likely on the carbonyl carbon and C-Cl bonds | Sites for nucleophilic attack |

Note: The values and characteristics in this table are illustrative and based on general principles of organic electronics and studies of similar halogenated and carbonyl-containing heterocycles.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org These maps are invaluable for identifying the electrophilic and nucleophilic sites of a molecule. researchgate.netwolfram.com In an MEP map, regions of negative electrostatic potential (typically colored red) correspond to areas of high electron density and are prone to electrophilic attack. Regions of positive electrostatic potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack. researchgate.netmdpi.com

For this compound, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen atom, making it a likely site for interaction with electrophiles. Conversely, positive potential would be anticipated around the carbonyl carbon and the hydrogen atoms, indicating their susceptibility to nucleophilic attack. The presence of chlorine atoms would also create localized regions of negative potential.

Conformational Analysis and Potential Energy Surface Exploration

The biological and chemical activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. The thiomorpholine ring, like cyclohexane, can adopt various conformations, with the chair conformation generally being the most stable. researchgate.net

Computational studies on related N-aryl thiomorpholine-3,5-diones have utilized quantum chemical calculations to explore the mechanism of diastereomer interconversion, indicating the utility of these methods in understanding dynamic stereochemistry. researchgate.net For this compound, a potential energy surface (PES) exploration would involve systematically varying key dihedral angles to locate energy minima corresponding to stable conformers and transition states connecting them. Such an analysis would reveal the preferred spatial arrangement of the dichloro and ethylthio substituents and the energetic cost of conformational changes. It is expected that the chair conformation of the thiomorpholine ring would be the most stable, with the substituents occupying either axial or equatorial positions.

Theoretical Studies on Reaction Mechanisms Relevant to Thiomorpholin-3-one (B1266464) Formation

Understanding the mechanisms of chemical reactions is a cornerstone of chemistry. Computational chemistry provides a powerful avenue to explore reaction pathways, identify transition states, and calculate activation energies, offering insights that are often difficult to obtain experimentally.

The formation of heterocyclic rings like thiomorpholin-3-one can often be conceptualized through cycloaddition reactions. Theoretical studies on [3+2] cycloaddition reactions, for instance, have been used to understand the formation of various five-membered heterocyclic rings and to predict the regioselectivity of these reactions. researchgate.netnih.gov The mechanism of such reactions is often elucidated by locating the transition state structures and analyzing their geometries and energies. nih.gov

For the formation of the this compound ring system, a plausible synthetic route could involve a cycloaddition-type reaction. A theoretical investigation of this process would involve:

Identifying Reactants and Products: Defining the starting materials and the final thiomorpholin-3-one product.

Locating Transition States: Using computational methods to find the geometry of the transition state connecting the reactants and products.

Calculating Activation Energies: Determining the energy barrier for the reaction, which provides an estimate of the reaction rate.

Analyzing Reaction Pathways: Mapping out the entire reaction coordinate to ensure the located transition state correctly connects the reactants and products.

DFT calculations have been widely used to investigate the mechanisms of cycloaddition reactions, providing detailed insights into the electronic and structural changes that occur during the reaction. mdpi.com Such studies on the formation of this compound would be invaluable for optimizing synthetic conditions and understanding the factors that control the reaction's outcome.

Aromaticity Assessment in Related Heterocyclic Systems (e.g., Nucleus-Independent Chemical Shift - S-NICS method)

Aromaticity is a key concept in understanding the stability and reactivity of cyclic molecules. The Nucleus-Independent Chemical Shift (NICS) method is a widely used computational tool to quantify the aromatic character of a molecule. NICS values are typically calculated at the geometric center of a ring or at a point above the ring plane. Negative NICS values are indicative of an aromatic ring current, positive values suggest anti-aromaticity, and values near zero point to a non-aromatic system.

While the thiomorpholin-3-one ring itself is not aromatic, the principles of NICS can be applied to understand the electronic structure of related aromatic heterocyclic systems containing sulfur and nitrogen. For example, a study on thiophene (B33073) NH-sulfoximines utilized NICS calculations to compare their aromaticity to that of known aromatic and anti-aromatic compounds. researchgate.net The results indicated that the thiophene NH-sulfoximine ring is non-aromatic, with NICS values close to zero. researchgate.net This is in contrast to the parent thiophene ring, which is aromatic and exhibits a negative NICS value. researchgate.net

The S-NICS (Statistical-Nucleus-Independent Chemical Shift) method is an extension of this approach, where shielding and de-shielding spaces are analyzed to understand the ring currents. In S-NICS, as with the standard NICS method, negative values denote aromaticity. The stability of heteroaromatic rings can be strongly influenced by their composition, which in turn affects the magnetic field experienced by the nuclei.

Chemical Reactivity and Mechanistic Studies of 5,6 Dichloro 4 Ethylthiomorpholin 3 One

Intramolecular Reactivity within the Thiomorpholin-3-one (B1266464) Ring System

The thiomorpholin-3-one ring, a six-membered heterocycle containing both sulfur and nitrogen atoms, is a relatively stable scaffold. However, under certain conditions, it can undergo intramolecular reactions. These reactions are often driven by the desire to relieve ring strain or to form more stable electronic arrangements.

Potential intramolecular reactions could include ring-opening, ring-contraction, or rearrangement. For instance, under specific thermal or photochemical conditions, cleavage of the C-S or C-N bonds could occur, leading to linear intermediates that might subsequently recyclize to form different heterocyclic systems. While there are no specific studies on 5,6-Dichloro-4-ethylthiomorpholin-3-one, related intramolecular thiol-ene cyclizations are known to form sulfur-containing heterocycles. researchgate.net

Ring expansion or contraction is also a possibility, particularly if a carbocation is formed on a carbon atom adjacent to the ring. Such rearrangements are driven by the stability of the resulting ring system. chemistrysteps.commasterorganicchemistry.com In the case of the thiomorpholin-3-one ring, the presence of the carbonyl group and the heteroatoms influences the electron distribution and, consequently, the propensity for such rearrangements.

Table 1: Potential Intramolecular Reactions of the Thiomorpholin-3-one Ring

| Reaction Type | Driving Force | Potential Products |

| Ring Opening | High temperature, photolysis | Linear thioether-amides |

| Ring Contraction | Carbocation formation adjacent to the ring | Substituted five-membered heterocycles |

| Ring Expansion | Carbocation formation within the ring | Seven-membered heterocyclic systems |

Reactions Involving the Halogen Substituents at C-5 and C-6

The two chlorine atoms at the C-5 and C-6 positions are significant sites of reactivity. These chloro groups can be susceptible to nucleophilic substitution and elimination reactions.

Nucleophilic Substitution:

The carbon-chlorine bonds are polarized, with the carbon atoms being electrophilic. This allows for attack by nucleophiles, leading to the displacement of the chloride ions. wikipedia.org The reactivity of each chlorine atom would be influenced by the electronic effects of the adjacent functional groups. The electron-withdrawing nature of the carbonyl group would likely enhance the electrophilicity of the C-5 and C-6 carbons, making them more susceptible to nucleophilic attack. Reactions with various nucleophiles such as amines, alkoxides, and thiolates could lead to a range of substituted thiomorpholin-3-ones. The reaction would likely proceed through an SN2 or a nucleophilic aromatic-like substitution (SNAr) mechanism, depending on the reaction conditions and the nature of the nucleophile. nih.govnih.gov

Elimination Reactions:

In the presence of a strong base, elimination of HCl is a probable reaction pathway. This could lead to the formation of a double bond within the thiomorpholine (B91149) ring, resulting in a dihydro-1,4-thiazin-3-one derivative. The regioselectivity of the elimination (i.e., whether the double bond forms between C-4 and C-5 or C-5 and C-6) would depend on the relative acidity of the protons at C-4 and C-5 and the steric environment.

Table 2: Predicted Reactivity of Halogen Substituents

| Reaction Type | Reagents | Potential Products |

| Nucleophilic Substitution | Amines, Alcohols, Thiols | 5- and/or 6-substituted thiomorpholin-3-ones |

| Elimination | Strong bases (e.g., NaH, t-BuOK) | Dihydro-1,4-thiazin-3-one derivatives |

Transformations of the N-Ethyl Group

The N-ethyl group can also be a site for chemical modification. The most common transformation for such a group is N-dealkylation.

N-Dealkylation:

N-dealkylation, the removal of the ethyl group from the nitrogen atom, is a well-established transformation in organic synthesis and is also a common metabolic pathway for many nitrogen-containing compounds. mdpi.comresearchgate.netnih.gov This can be achieved through various chemical methods, often involving reagents like chloroformates followed by hydrolysis, or through catalytic methods. mdpi.com The resulting secondary amine (4-thiomorpholin-3-one derivative) could then be further functionalized.

Other potential reactions involving the N-ethyl group could include oxidation of the ethyl group at the carbon atom alpha to the nitrogen, although this is generally less common than N-dealkylation.

Investigation of Oxidative and Reductive Chemical Pathways

The sulfur atom and the carbonyl group in this compound are susceptible to oxidation and reduction, respectively.

Oxidation:

The sulfur atom in the thiomorpholine ring is in a thioether linkage and can be readily oxidized. Treatment with mild oxidizing agents, such as hydrogen peroxide or a peroxy acid, would be expected to yield the corresponding sulfoxide. Further oxidation with a stronger oxidizing agent could lead to the sulfone. These oxidations can have a significant impact on the conformation and electronic properties of the ring.

Reduction:

The carbonyl group at the C-3 position can be reduced to a hydroxyl group using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. nih.govchemrxiv.org This would result in the formation of a 5,6-dichloro-4-ethylthiomorpholin-3-ol. The stereoselectivity of this reduction could be influenced by the steric hindrance of the substituents on the ring. nih.gov Under more forcing conditions, it might be possible to achieve complete reduction of the carbonyl group to a methylene (B1212753) group. Catalytic hydrogenation could also be employed to reduce the carbonyl group or potentially effect dechlorination. mdpi.comgoogle.com

Table 3: Summary of Oxidative and Reductive Pathways

| Pathway | Reagent | Functional Group Targeted | Product |

| Oxidation | Hydrogen Peroxide | Thioether | Sulfoxide |

| Oxidation | Peroxy acid | Thioether | Sulfone |

| Reduction | Sodium Borohydride | Carbonyl | Alcohol |

| Reduction | Lithium Aluminum Hydride | Carbonyl | Alcohol |

Catalytic Transformations and Stereoselective Reactions

Catalytic methods could offer efficient and selective ways to transform this compound.

Catalytic Hydrogenation:

As mentioned, catalytic hydrogenation could be used for the reduction of the carbonyl group. Depending on the catalyst and reaction conditions, it might also be possible to achieve hydrodechlorination, replacing one or both of the chlorine atoms with hydrogen.

Stereoselective Reactions:

Given the presence of stereocenters at C-5 and C-6, stereoselective reactions are of particular interest. For instance, the reduction of the carbonyl group could potentially be carried out in a stereoselective manner using chiral reducing agents or catalysts to favor the formation of one diastereomer of the resulting alcohol over the other. nih.govmasterorganicchemistry.com Similarly, nucleophilic substitution reactions at C-5 and C-6 could, in principle, be controlled to achieve a specific stereochemical outcome, although this would be challenging. The synthesis of related thiomorpholine derivatives has been achieved with stereocontrol. nih.gov

Molecular Architecture and Intermolecular Interactions of 5,6 Dichloro 4 Ethylthiomorpholin 3 One

Influence of Dichloro-Substitution on Electronic and Steric Properties

The introduction of two chlorine atoms at the 5 and 6 positions of the thiomorpholin-3-one (B1266464) ring profoundly impacts the molecule's electronic and steric landscape. Chlorine, being a highly electronegative atom, exerts a strong electron-withdrawing inductive effect (-I). This effect leads to a significant polarization of the C-Cl bonds, creating partial positive charges on the adjacent carbon atoms (C5 and C6). This localized electron deficiency can, in turn, influence the reactivity of the entire heterocyclic ring, potentially making it more susceptible to nucleophilic attack at these positions, assuming other factors such as steric hindrance allow.

| Feature | Influence of Dichloro-Substitution |

| Electronic Properties | Strong electron-withdrawing inductive effect (-I) |

| Polarization of C-Cl bonds | |

| Creation of partial positive charges on C5 and C6 | |

| Steric Properties | Increased steric bulk around C5 and C6 |

| Potential for steric hindrance affecting reactivity and conformation |

Role of the N-Ethyl Group in Molecular Topology and Potential Intermolecular Contacts

The presence of the N-ethyl group also modifies the potential for intermolecular hydrogen bonding. While the parent thiomorpholin-3-one can act as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen), the N-ethyl derivative can only function as a hydrogen bond acceptor at the carbonyl oxygen. This change in hydrogen bonding capability will have a profound impact on the crystal packing of the molecule and its solubility in protic solvents. Furthermore, the aliphatic nature of the ethyl group can participate in weaker van der Waals interactions and potentially influence the crystal lattice through close packing arrangements. Studies on N-alkylated heterocyclic compounds have demonstrated that the nature and size of the alkyl substituent can significantly alter crystal packing motifs, leading to diverse supramolecular architectures.

Conformational Dynamics and Stereochemical Considerations of the Thiomorpholin-3-one Ring

The thiomorpholin-3-one ring, a six-membered heterocycle containing both sulfur and nitrogen atoms, is expected to adopt a non-planar conformation to alleviate ring strain. The most stable conformation for similar saturated six-membered rings is typically a chair conformation. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. For 5,6-dichloro-4-ethylthiomorpholin-3-one, the chair conformation would likely be the most energetically favorable.

The presence of multiple substituents on the ring introduces several stereochemical considerations. The relative orientation of the two chlorine atoms at C5 and C6 can lead to cis and trans diastereomers. The conformational preference of these diastereomers will be influenced by the desire to minimize steric strain. For instance, in a trans-diaxial arrangement, the two large chlorine atoms would be on opposite sides of the ring and pointing away from the ring, which might be sterically favorable in some contexts. Conversely, a cis arrangement would place both chlorine atoms on the same side of the ring, potentially leading to increased steric repulsion.

The conformational dynamics of the ring are also influenced by the N-ethyl group and the carbonyl group at C3. The planarity of the amide bond might introduce some degree of flattening to the chair conformation in that region of the ring. The interplay of these steric and electronic factors will determine the predominant conformation of the molecule in solution and in the solid state. Spectroscopic techniques such as NMR, combined with computational modeling, would be essential to fully elucidate the conformational landscape of this molecule.

| Ring Position | Substituent | Potential Conformation |

| 3 | Carbonyl (=O) | Introduces planarity to the adjacent amide bond |

| 4 | Ethyl (-CH2CH3) | Pseudo-axial or pseudo-equatorial |

| 5 | Chlorine (-Cl) | Axial or equatorial |

| 6 | Chlorine (-Cl) | Axial or equatorial |

Molecular Recognition Principles Governing Chemical Interactions

The chemical structure of this compound presents several functionalities that can participate in various non-covalent interactions, which are fundamental to molecular recognition processes. The carbonyl oxygen at the 3-position is a potent hydrogen bond acceptor, capable of forming strong interactions with hydrogen bond donors.

Furthermore, the two chlorine atoms can participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The electron-withdrawing nature of the carbon atoms attached to the chlorines can create a region of positive electrostatic potential on the outer side of the chlorine atoms (the σ-hole), allowing them to interact favorably with electron-rich atoms such as oxygen, nitrogen, or sulfur in other molecules. The strength of these halogen bonds would depend on the molecular environment and the nature of the interacting partner.

Rational Design Strategies for Modulating Molecular Properties through Structural Modifications

The structure of this compound offers several avenues for rational design to modulate its physicochemical and potentially biological properties. By systematically modifying different parts of the molecule, it is possible to fine-tune its characteristics for specific applications.

One key area for modification is the N-4 position. Replacing the ethyl group with other alkyl or aryl substituents can alter the molecule's lipophilicity, steric profile, and potential for π-stacking interactions. For instance, introducing a longer alkyl chain would increase its lipophilicity, which could be relevant in the context of medicinal chemistry for modulating membrane permeability.

The dichloro-substituents at the 5 and 6 positions are also prime targets for modification. Replacing one or both chlorine atoms with other halogens (e.g., fluorine, bromine) would systematically alter the electronic and steric properties, as well as the halogen bonding potential. Alternatively, introducing other functional groups at these positions could introduce new interaction sites or modulate the reactivity of the ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.